Cas no 1542022-06-9 (2-(2-chloro-4-fluorophenyl)-1-methylpiperazine)

2-(2-Chloro-4-fluorophenyl)-1-methylpiperazine is a fluorinated and chlorinated phenylpiperazine derivative with potential applications in pharmaceutical and agrochemical research. Its unique structural features, including the chloro-fluorophenyl moiety and methyl-substituted piperazine ring, make it a valuable intermediate for the synthesis of bioactive compounds. The compound exhibits favorable physicochemical properties, such as moderate solubility and stability, facilitating its use in further derivatization. Its halogenated aromatic system may enhance binding affinity in receptor-targeted studies, while the methylpiperazine group contributes to improved metabolic stability. This compound is particularly relevant in medicinal chemistry for the development of CNS-active agents or antimicrobial candidates due to its structural versatility.
2-(2-chloro-4-fluorophenyl)-1-methylpiperazine structure
1542022-06-9 structure
Product name:2-(2-chloro-4-fluorophenyl)-1-methylpiperazine
CAS No:1542022-06-9
MF:C11H14ClFN2
MW:228.693665027618
CID:6421351
PubChem ID:82680845

2-(2-chloro-4-fluorophenyl)-1-methylpiperazine Chemical and Physical Properties

Names and Identifiers

    • 2-(2-chloro-4-fluorophenyl)-1-methylpiperazine
    • EN300-1982086
    • 1542022-06-9
    • Inchi: 1S/C11H14ClFN2/c1-15-5-4-14-7-11(15)9-3-2-8(13)6-10(9)12/h2-3,6,11,14H,4-5,7H2,1H3
    • InChI Key: BFWKDGNEHPBJDF-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1C1CNCCN1C)F

Computed Properties

  • Exact Mass: 228.0829543g/mol
  • Monoisotopic Mass: 228.0829543g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 15.3Ų

2-(2-chloro-4-fluorophenyl)-1-methylpiperazine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1982086-0.5g
2-(2-chloro-4-fluorophenyl)-1-methylpiperazine
1542022-06-9
0.5g
$1124.0 2023-09-16
Enamine
EN300-1982086-5.0g
2-(2-chloro-4-fluorophenyl)-1-methylpiperazine
1542022-06-9
5g
$3396.0 2023-05-26
Enamine
EN300-1982086-10.0g
2-(2-chloro-4-fluorophenyl)-1-methylpiperazine
1542022-06-9
10g
$5037.0 2023-05-26
Enamine
EN300-1982086-1g
2-(2-chloro-4-fluorophenyl)-1-methylpiperazine
1542022-06-9
1g
$1172.0 2023-09-16
Enamine
EN300-1982086-0.25g
2-(2-chloro-4-fluorophenyl)-1-methylpiperazine
1542022-06-9
0.25g
$1078.0 2023-09-16
Enamine
EN300-1982086-10g
2-(2-chloro-4-fluorophenyl)-1-methylpiperazine
1542022-06-9
10g
$5037.0 2023-09-16
Enamine
EN300-1982086-1.0g
2-(2-chloro-4-fluorophenyl)-1-methylpiperazine
1542022-06-9
1g
$1172.0 2023-05-26
Enamine
EN300-1982086-0.1g
2-(2-chloro-4-fluorophenyl)-1-methylpiperazine
1542022-06-9
0.1g
$1031.0 2023-09-16
Enamine
EN300-1982086-2.5g
2-(2-chloro-4-fluorophenyl)-1-methylpiperazine
1542022-06-9
2.5g
$2295.0 2023-09-16
Enamine
EN300-1982086-0.05g
2-(2-chloro-4-fluorophenyl)-1-methylpiperazine
1542022-06-9
0.05g
$983.0 2023-09-16

Additional information on 2-(2-chloro-4-fluorophenyl)-1-methylpiperazine

2-(2-Chloro-4-Fluorophenyl)-1-Methylpiperazine: A Comprehensive Overview

The compound 2-(2-chloro-4-fluorophenyl)-1-methylpiperazine (CAS No. 1542022-06-9) is a fascinating molecule with a unique structure and diverse applications. This compound belongs to the piperazine family, which is a six-membered ring containing two nitrogen atoms. The presence of chlorine and fluorine substituents on the phenyl ring introduces significant electronic and steric effects, making this compound highly versatile in various chemical and pharmaceutical contexts.

Recent studies have highlighted the potential of 2-(2-chloro-4-fluorophenyl)-1-methylpiperazine in drug discovery and development. Its ability to act as a building block for complex molecules has been widely recognized. Researchers have explored its role in the synthesis of bioactive compounds, particularly in the field of central nervous system (CNS) drugs. The compound's unique electronic properties make it an ideal candidate for modulating receptor activity, which is crucial in the development of novel therapeutic agents.

The synthesis of 2-(2-chloro-4-fluorophenyl)-1-methylpiperazine involves a multi-step process that combines nucleophilic aromatic substitution and ring-closing reactions. The introduction of the methyl group at the 1-position of the piperazine ring enhances its lipophilicity, which is essential for improving drug bioavailability. This modification also contributes to the compound's stability under physiological conditions, making it suitable for prolonged exposure in biological systems.

In terms of pharmacological activity, 2-(2-chloro-4-fluorophenyl)-1-methylpiperazine has shown promising results in preclinical studies. It exhibits potent inhibitory effects on key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These findings suggest its potential as a lead compound for developing treatments for Alzheimer's disease and other related disorders.

Moreover, the compound has been investigated for its anti-inflammatory properties. Studies have demonstrated that 2-(2-chloro-4-fluorophenyl)-1-methylpiperazine can effectively inhibit cyclooxygenase (COX) enzymes, which are central to inflammation and pain pathways. This dual inhibitory activity positions it as a candidate for the development of safer and more effective nonsteroidal anti-inflammatory drugs (NSAIDs).

The structural flexibility of 2-(2-chloro-4-fluorophenyl)-1-methylpiperazine allows for further functionalization, enabling researchers to explore its potential in other therapeutic areas. For instance, recent advancements in medicinal chemistry have focused on modifying the substituents on the phenyl ring to enhance selectivity and potency against specific targets. These modifications are expected to expand the scope of applications for this compound in the near future.

In conclusion, 2-(2-chloro-4-fluorophenyl)-1-methylpiperazine is a valuable molecule with significant potential in drug discovery and chemical synthesis. Its unique structure, combined with its diverse pharmacological activities, makes it a subject of intense research interest. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play a pivotal role in advancing modern medicine.

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